molecular formula C25H19ClO6 B2512879 methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate CAS No. 889816-34-6

methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B2512879
CAS No.: 889816-34-6
M. Wt: 450.87
InChI Key: BJJTXYJEUPFVOZ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoate, which is a common structure in organic chemistry. It has a methoxyphenyl group and a chromen-7-yl group attached to it, which could potentially give it interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The chromen-7-yl group, for example, is a bicyclic structure that could potentially have interesting stereochemical properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies on this compound, it’s not possible to provide information on its mechanism of action .

Safety and Hazards

Without specific studies or data on this compound, it’s not possible to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. For example, chromen-7-yl derivatives are known to have interesting biological activities, so this could be one potential area of exploration .

Properties

IUPAC Name

methyl 4-[[6-chloro-4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClO6/c1-29-18-9-7-16(8-10-18)19-12-24(27)32-22-13-23(21(26)11-20(19)22)31-14-15-3-5-17(6-4-15)25(28)30-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJTXYJEUPFVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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